Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
34086-68-5 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 6-methoxy-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(18)17-8-11-6-10-4-5-12(19-2)7-13(10)16-14(11)9-17/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
CSKHCKQVKWZKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C3C=C(C=CC3=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Setup
-
Starting Material : 2-Methoxy-5-nitroaniline is formylated using formic acid in acetic acid/water to yield N-(2-methoxy-5-nitrophenyl)formamide.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming N-(5-amino-2-methoxyphenyl)formamide.
-
Diazotization and Coupling : The amine is diazotized with NaNO₂/HBF₄ at 0–17°C, followed by coupling with ethyl 2-methylacetoacetate in ethanol/water to form ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazono]propionate.
Cyclization
The hydrazono intermediate undergoes Fischer indole synthesis in formic acid at 80°C, cyclizing to ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate. Hydrolysis with acetone/HCl removes the formyl group, yielding ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate.
Pyrrolo Ring Formation
Reaction with dimethyl 2-oxoglutaconate in CH₂Cl₂ introduces the pyrrolo moiety via Dieckmann cyclization, forming the tricyclic structure. Final esterification and oxidation steps yield the target compound.
Yield : 55–73% over 8–10 steps.
Japp-Klingemann and Fischer Indole Cascade
This method leverages sequential Japp-Klingemann and Fischer indole reactions to build the indole core before cyclizing the pyrrolo ring.
Key Steps
-
Japp-Klingemann Reaction : Diazotized N-(5-amino-2-methoxyphenyl)formamide couples with ethyl acetoacetate, forming a hydrazone that undergoes spontaneous deacetylation and cyclization.
-
Fischer Indole Synthesis : The hydrazone is heated in formic acid, inducing indole ring closure to yield ethyl 6-amino-5-methoxyindole-2-carboxylate.
Cyclization and Oxidation
Copper acetate-mediated oxidation in CH₂Cl₂ under air/HCl introduces the quinoline oxidation state, followed by esterification to install the ethyl carboxylate.
Pfitzinger Synthesis with Isatin Derivatives
The Pfitzinger method offers an alternative route using isatin derivatives.
Procedure
-
Isatin Preparation : 2-Methoxy-5-nitroaniline is oxidized to isatin-5-methoxy-6-nitro.
-
Ring Opening : Treatment with NaOH opens the isatin ring to form a keto-acid intermediate.
-
Condensation : Reaction with ethyl 3-aminopyrrole-2-carboxylate in refluxing ethanol forms the quinoline-pyrrolo hybrid.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedländer Condensation | 8–10 | 55–73 | High regioselectivity | Multi-step, low atom economy |
| Japp-Klingemann/Fischer | 7–9 | 60–68 | Efficient indole formation | Requires harsh acids |
| Pfitzinger Synthesis | 5–6 | 45–50 | Shorter route | Limited substrate availability |
Characterization and Validation
Spectral Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This can lead to the disruption of cellular processes such as signal transduction, cell proliferation, and apoptosis. The specific pathways involved may include the inhibition of kinases or other signaling molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism: Positional Methoxy Variants
Ethyl 7-Methoxy-1,3-Dihydro-2H-Pyrrolo[3,4-b]Quinoline-2-Carboxylate (CAS: 34086-67-4)
- Molecular Formula : C₁₅H₁₆N₂O₃ (identical to the 6-methoxy variant).
- Key Difference : Methoxy group at position 7 instead of 5.
- Physicochemical Properties :
Methyl 1,3-Dihydro-2H-Pyrrolo[3,4-b]Quinoline-2-Carboxylate
- Molecular Formula : C₁₄H₁₄N₂O₃.
- Key Differences: Methyl ester (vs. ethyl ester in the target compound). No methoxy substituent.
- Synthesis : Improved yield (45%) via a four-step protocol, outperforming older methods (23–28% yield) .
- Significance : The ethyl ester in the target compound may enhance lipophilicity compared to the methyl analog, influencing bioavailability in pharmacological contexts.
Functional Group Modifications
Ethyl 3-(2-Ethoxy-2-Oxoethyl)-1H-Pyrrolo[3,4-b]Quinoline-2(3H)-Carboxylate (CAS: 31844-13-0)
- Molecular Formula : C₁₈H₂₀N₂O₄.
- Key Difference : Additional 2-ethoxy-2-oxoethyl substituent at position 3.
- Implications: Increased molecular weight (336.36 g/mol vs. 272.30 g/mol for the target compound) . The bulky substituent may sterically hinder interactions at the pyrroloquinoline core, affecting binding affinity in biological systems.
Heterocyclic Core Variations
Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate
- Molecular Formula : C₂₆H₂₂N₄O₄.
- Key Differences: Non-fused pyrrole rings with cyano and aminophenyl substituents. Elemental Composition: C, 68.71%; H, 4.88%; N, 12.33% (vs. C, 65.20%; H, 5.84%; N, 10.14% in the target compound) .
Furoquinoline and Pyranoquinoline Derivatives
Ethyl 3,5-Dimethyl-4-Oxo-4,5-Dihydrofuro[3,2-c]Quinoline-2-Carboxylate (11a)
Implications for Research and Development
- Synthetic Efficiency : The ethyl ester in the target compound may require tailored reaction conditions compared to methyl analogs due to steric and electronic effects.
- Biological Activity : Methoxy positioning (6 vs. 7) could modulate interactions with biological targets (e.g., enzymes or receptors) by altering hydrogen-bonding networks .
- Material Science: Furoquinoline derivatives (e.g., compound 11a) may exhibit distinct crystallographic behavior due to oxygen’s role in hydrogen bonding .
Biological Activity
Ethyl 6-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₆N₂O₃
- Molecular Weight : 272.30 g/mol
- CAS Number : Not specified in the sources.
This compound belongs to the pyrroloquinoline family, which is known for various biological activities.
Anticancer Activity
Recent studies have shown that derivatives of pyrroloquinolines exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 10.2 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which has been linked to the activation of caspases and suppression of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound may interfere with bacterial cell wall synthesis and disrupt fungal membrane integrity.
Anti-inflammatory Activity
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:
The anti-inflammatory mechanism may involve the inhibition of NF-kB signaling pathways.
Case Studies
- Case Study on Cancer Cell Lines : A study published in MDPI examined the cytotoxic effects of ethyl 6-methoxy derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant induction of apoptosis markers, making it a candidate for further development as an anticancer agent .
- In Vivo Studies : Preliminary animal studies have suggested that administration of this compound can reduce tumor growth in xenograft models. The compound was administered at a dosage of 20 mg/kg body weight, resulting in a significant decrease in tumor volume compared to controls .
Q & A
Q. What are the established synthetic routes for Ethyl 6-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate?
Methodological Answer: The compound is typically synthesized via multi-step routes involving Friedländer condensation or annulation reactions. For example, an optimized four-step synthesis starting from commercial precursors achieves a 45% yield, significantly outperforming older methods (23–28% yield over 5–7 steps). Key steps include cyclization and esterification, with purification via crystallization to avoid chromatographic methods . Comparative studies highlight the importance of solvent choice (e.g., xylene for cyclization) and temperature control to minimize side reactions .
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Structural elucidation combines 1H NMR (e.g., δ 7.50–7.57 ppm for aromatic protons), ESIMS (m/z 339.3 [M+1]), and X-ray crystallography (planar heterotricyclic core with bond lengths within normal ranges). Single-crystal X-ray studies reveal intermolecular hydrogen bonding (e.g., O–H···O interactions) that stabilize the crystal lattice . For ambiguous signals, deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (COSY, HSQC) resolve overlapping peaks .
Q. What solubility and stability properties are critical for experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in chlorinated solvents (e.g., dichloromethane). Stability studies recommend storage at –20°C under inert gas to prevent ester hydrolysis. Degradation under acidic/basic conditions necessitates pH-controlled environments during biological assays .
Q. Which functional groups dictate its reactivity in further derivatization?
Methodological Answer: The ethyl ester (–COOEt) and methoxy (–OCH3) groups are key:
- Ester : Susceptible to hydrolysis under acidic/alkaline conditions, enabling carboxylate or amide formation.
- Methoxy : Electron-donating effects enhance aromatic electrophilic substitution (e.g., nitration, halogenation) at the quinoline ring .
The pyrrolo nitrogen can participate in coordination chemistry for metal complexation studies .
Q. What analytical techniques are used to assess purity and identity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological studies).
- TLC : Silica gel plates (ethyl acetate/hexane = 3:7) monitor reaction progress.
- Melting Point : Sharp m.p. ranges (e.g., 577–579 K) confirm crystallinity .
Advanced Research Questions
Q. How can researchers optimize the Friedländer condensation step to improve yield?
Methodological Answer: Yield optimization focuses on:
- Catalyst screening : Lewis acids (e.g., ZnCl2) or ionic liquids enhance cyclization efficiency.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining 45–50% yield .
- Solvent-free conditions : Minimize side-product formation by eliminating hydrolytic pathways .
Q. How are by-products like 6-hydroxy-1,2-dihydro-4H-pyrrolo derivatives formed, and how can they be mitigated?
Methodological Answer: By-products arise from hydrolysis of the ethyl ester group followed by decarboxylation (e.g., at 488 K). Mitigation strategies include:
- Anhydrous conditions : Use molecular sieves or dry solvents to suppress hydrolysis.
- Temperature control : Rapid cooling post-reaction prevents thermal degradation.
- By-product recycling : Isolate impurities via fractional crystallization and re-esterify .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) clarifies conformational averaging causing signal splitting.
- DFT calculations : Compare computed chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental NMR/X-ray data to validate tautomeric forms .
- Crystallographic refinement : Anisotropic displacement parameters in X-ray data distinguish static disorder from dynamic effects .
Q. What computational methods predict the compound’s binding affinity for biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with CNS targets (e.g., 5-HT receptors) using the pyrrolo-quinoline core as a pharmacophore.
- MD simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC50 values from enzyme inhibition assays .
Q. What mechanisms underlie its pharmacological activity in CNS disorders?
Methodological Answer:
- Receptor profiling : Radioligand binding assays (e.g., [³H]-LSD for 5-HT2A) quantify affinity (Ki < 100 nM).
- Enzyme inhibition : Monitor MAO-A/B activity via spectrophotometric assays (kcat reduction by >50% at 10 µM).
- In vivo models : Rodent forced-swim tests (FST) evaluate antidepressant efficacy, with dose-response curves compared to imipramine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
